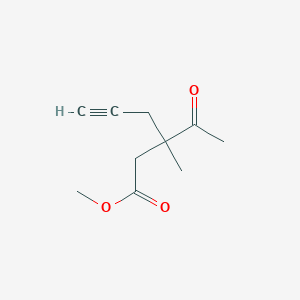
Methyl 3-acetyl-3-methylhex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-3-methylhex-5-ynoate is an organic compound with the molecular formula C10H14O3. It is a derivative of hexynoic acid and features both an acetyl group and a methyl group attached to the hexynoate backbone. This compound is of interest due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-acetyl-3-methylpent-4-ynoate
- Methyl 3-acetyl-3-methylbut-3-ynoate
- Methyl 3-acetyl-3-methylprop-2-ynoate
Uniqueness
Methyl 3-acetyl-3-methylhex-5-ynoate is unique due to its longer carbon chain and the presence of both an acetyl and a methyl group, which provide distinct reactivity patterns compared to shorter-chain analogs. This makes it a valuable compound for studying the effects of chain length and functional group positioning on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61031-99-0 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 3-acetyl-3-methylhex-5-ynoate |
InChI |
InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3 |
Clé InChI |
XSHZBFOQEMGHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CC#C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
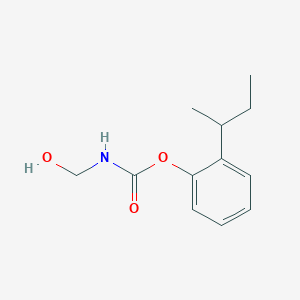
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)

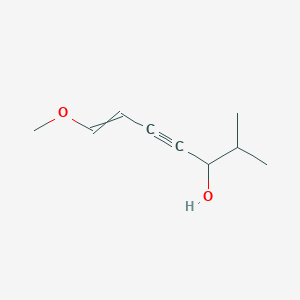
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
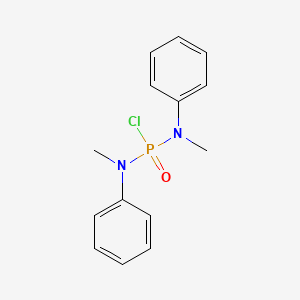
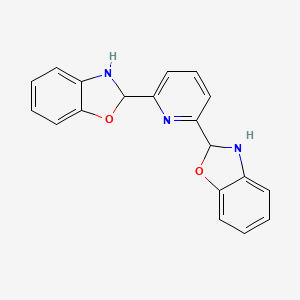
![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)
